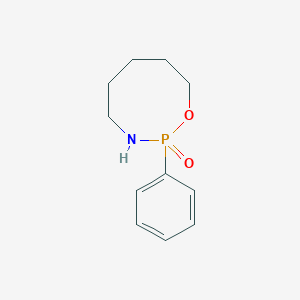
2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one is a chemical compound known for its unique structure and properties It belongs to the class of oxazaphosphocanes, which are cyclic compounds containing phosphorus, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one typically involves the reaction of phenylphosphonic dichloride with an appropriate amine and a carbonyl compound. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the oxazaphosphocane ring. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent production of high-quality compound. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product from impurities.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted oxazaphosphocanes, depending on the type of reaction and the reagents used.
Scientific Research Applications
2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1,3-oxazoline
- 2-Phenyl-1,3,4-thiadiazole
- 2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one
Uniqueness
2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one is unique due to its specific ring structure that includes phosphorus, nitrogen, and oxygen atoms. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields. Compared to similar compounds, it offers unique reactivity and stability, which can be advantageous in specific research and industrial contexts.
Properties
CAS No. |
391640-18-9 |
|---|---|
Molecular Formula |
C11H16NO2P |
Molecular Weight |
225.22 g/mol |
IUPAC Name |
2-phenyl-1,3,2λ5-oxazaphosphocane 2-oxide |
InChI |
InChI=1S/C11H16NO2P/c13-15(11-7-3-1-4-8-11)12-9-5-2-6-10-14-15/h1,3-4,7-8H,2,5-6,9-10H2,(H,12,13) |
InChI Key |
OPVPPFPDAQJVSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNP(=O)(OCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















